Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 365996-87-8
VCID: VC21219968
InChI: InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

CAS No.: 365996-87-8

Cat. No.: VC21219968

Molecular Formula: C12H17N3O4S

Molecular Weight: 299.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate - 365996-87-8

Specification

CAS No. 365996-87-8
Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
IUPAC Name tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3
Standard InChI Key OWHKZXFLURWFDL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C

Introduction

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a complex organic compound with a molecular formula of C12H17N3O4S and a molecular weight of 299.35 g/mol . This compound belongs to the pyrrolopyrimidine class, which is known for its diverse biological activities and applications in pharmaceutical research.

Chemical Data Table

PropertyValue
Molecular FormulaC12H17N3O4S
Molecular Weight299.35 g/mol
CAS Number365996-87-8
PubChem CID18442821
SolubilityVery soluble
Log S (ESOL)-1.7

Synthesis and Applications

The synthesis of Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step reactions starting from simpler pyrrolopyrimidine derivatives. This compound is of interest in medicinal chemistry due to its potential biological activities, such as enzyme inhibition or receptor modulation.

Synthesis Steps

  • Starting Materials: Pyrrolopyrimidine derivatives are often used as starting materials.

  • Functionalization: Introduction of the methylsulfonyl group at the 2-position.

  • Protection and Deprotection: Use of tert-butyl protection for the carboxyl group.

Biological Activities and Potential Uses

While specific biological activities of Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate are not extensively documented, compounds within the pyrrolopyrimidine class have shown promise in various therapeutic areas, including oncology and neurology. Further research is needed to fully explore its potential applications.

Biological Activity Table

ActivityDescription
Enzyme InhibitionPotential for inhibiting specific enzymes involved in disease pathways.
Receptor ModulationPossible interaction with receptors to modulate biological responses.

Safety and Handling

Handling Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate requires caution due to its chemical properties. It is classified with hazard statements such as H302, H315, H319, H332, and H335, indicating potential risks to health and the environment .

Safety Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and a mask should be worn.

  • Storage Conditions: Store in a cool, dry place away from incompatible substances.

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